molecular formula C20H17ClFNO4 B271220 2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B271220
M. Wt: 389.8 g/mol
InChI Key: AKXLGNUORXZDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound 1" and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of compound 1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, it has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. Additionally, it has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound 1 in lab experiments is its potent activity against various cancer cell lines. Additionally, it has also been shown to exhibit good selectivity towards cancer cells, which makes it a promising lead compound for the development of new anticancer drugs. However, one of the main limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of compound 1. One of the main directions is the development of new drugs based on this compound with improved efficacy and safety profiles. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Furthermore, the synthesis of new analogs of compound 1 with improved properties is also an area of interest. Finally, the use of this compound as a building block for the synthesis of new materials with unique properties is also an area of future research.

Synthesis Methods

Compound 1 can be synthesized using various methods, but the most common method involves the reaction between 3-chloro-4-methylphenylacetic acid and 4-fluorophenylacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with pyrrolidine and a carbonylating agent such as phosgene to yield compound 1.

Scientific Research Applications

Compound 1 has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, it has also been studied for its potential use as an anti-inflammatory and analgesic agent. In drug discovery, compound 1 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties.

properties

Product Name

2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C20H17ClFNO4

Molecular Weight

389.8 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C20H17ClFNO4/c1-12-2-7-16(9-17(12)21)23-10-14(8-19(23)25)20(26)27-11-18(24)13-3-5-15(22)6-4-13/h2-7,9,14H,8,10-11H2,1H3

InChI Key

AKXLGNUORXZDHV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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